molecular formula C7H16N2O3S B7481987 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide

4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B7481987
M. Wt: 208.28 g/mol
InChI Key: KYTIUFRGYGSYQU-UHFFFAOYSA-N
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Description

The Piperidine (B6355638) Scaffold in Chemical Research: Structural Significance and Synthetic Utility

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence in drug design can be attributed to its ability to confer favorable properties to a molecule, such as improved solubility, metabolic stability, and bioavailability. The flexible, chair-like conformation of the piperidine ring allows it to interact with biological targets in a three-dimensional space, often leading to enhanced binding affinity and selectivity. thieme-connect.com

From a synthetic standpoint, the piperidine ring is a versatile building block. nih.gov A common method for its synthesis involves the hydrogenation of pyridine (B92270) derivatives. nih.gov The nitrogen atom within the ring provides a convenient handle for further functionalization, enabling the introduction of various substituents to explore the chemical space and optimize biological activity. The incorporation of chiral piperidine scaffolds has become a particularly promising strategy in drug discovery, as it can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties. thieme-connect.comthieme-connect.com

The significance of the piperidine scaffold is underscored by its presence in numerous commercially successful drugs across various therapeutic areas, including central nervous system modulators, antihistamines, and analgesics. arizona.edu

Sulfonamide Functionality: An Overview of its Chemical Prominence and Diverse Applications

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an organic substituent, is another cornerstone of medicinal chemistry. wikipedia.orgresearchgate.net This functional group is a key component in a wide range of therapeutic agents, most notably the sulfa drugs, which were among the first effective systemic antibacterial agents. researchgate.netwikipedia.org

The chemical properties of the sulfonamide group, such as its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, contribute to its capacity to bind to various enzyme active sites. researchgate.net Beyond their well-known antibacterial properties, sulfonamides exhibit a remarkable diversity of biological activities, including antiviral, anti-inflammatory, diuretic, and hypoglycemic effects. researchgate.netnih.gov This wide range of applications has cemented the sulfonamide moiety as a privileged structure in drug design. researchgate.net

The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This straightforward and versatile reaction allows for the creation of large libraries of sulfonamide derivatives for biological screening.

Contextualizing 4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide within Advanced Heterocyclic Chemistry

Within the broader class of N-substituted piperidine sulfonamides, This compound emerges as a compound of interest in advanced heterocyclic chemistry. This specific molecule integrates the key structural features discussed: a piperidine ring substituted at the nitrogen atom with a dimethylsulfonamide group and bearing a hydroxyl group at the 4-position.

While detailed, specific research findings on the biological activities of this compound are not extensively documented in publicly available literature, its structure is representative of the types of molecules explored in modern drug discovery programs. The synthesis of such compounds generally involves the reaction of 4-hydroxypiperidine (B117109) with N,N-dimethylsulfamoyl chloride.

The exploration of substituted piperidine sulfonamides is an active area of research. For instance, studies have investigated various substitutions on the piperidine ring to modulate biological activity. acs.org The combination of the piperidine scaffold and the sulfonamide group continues to be a fruitful strategy in the search for novel therapeutic agents. nih.gov

Chemical Properties of this compound

PropertyValue
Molecular FormulaC7H16N2O3S
CAS Number1082804-92-9
Molecular Weight208.28 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents such as methanol (B129727) and dichloromethane (B109758)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-8(2)13(11,12)9-5-3-7(10)4-6-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTIUFRGYGSYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Hydroxy N,n Dimethylpiperidine 1 Sulfonamide

Direct Synthesis Approaches to the Target Compound

Direct synthesis methods aim to construct the 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide molecule by forming its key bonds in a straightforward sequence. These approaches typically involve the reaction of a pre-formed piperidine (B6355638) ring with a suitable sulfonating agent or building the ring with the required functionalities already incorporated.

Nucleophilic Substitution Reactions for Sulfonamide Bond Formation on Piperidine Scaffolds

The most direct route to the target compound involves the formation of the sulfonamide bond by reacting 4-hydroxypiperidine (B117109) with an appropriate sulfonylating agent. The core of this transformation is a nucleophilic substitution reaction at the sulfur center.

The primary amine of the 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. sigmaaldrich.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. youtube.com The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions. This method is widely applicable for the synthesis of various sulfonamides. ottokemi.comnih.gov

Table 1: Reaction Conditions for Sulfonamide Formation

Parameter Typical Conditions Purpose
Sulfonylating Agent N,N-Dimethylsulfamoyl chloride Source of the (CH₃)₂NSO₂ group. sigmaaldrich.com
Piperidine Substrate 4-Hydroxypiperidine Provides the core piperidine scaffold.
Base Pyridine, Triethylamine, LiOH Neutralizes HCl byproduct. youtube.comevitachem.com
Solvent Dichloromethane (B109758), DMA, THF Provides a medium for the reaction. evitachem.com
Temperature 0 °C to 80 °C Controlled to manage reaction rate. evitachem.com

Strategies for Introducing the Hydroxyl Group at the 4-Position of the Piperidine Ring

The synthesis of the 4-hydroxypiperidine precursor is a critical step. A common and effective strategy is the reduction of a corresponding 4-piperidone (B1582916) derivative. The nitrogen on the piperidone is often protected with a group like a tert-butoxycarbonyl (Boc) group to prevent side reactions.

The reduction of the ketone at the C4 position can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). google.com For less reactive ketones or under different conditions, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could be employed, although this requires anhydrous conditions. Following the reduction, the protecting group (e.g., Boc) is removed, usually under acidic conditions, to yield 4-hydroxypiperidine, which can then be used for the sulfonylation step. nih.gov

Table 2: Comparison of Reducing Agents for 4-Piperidone Reduction

Reducing Agent Formula Typical Conditions Notes
Sodium Borohydride NaBH₄ Methanol/THF, -10 °C to RT Mild, selective for ketones, tolerates many functional groups.
Lithium Aluminum Hydride LiAlH₄ Anhydrous THF or Et₂O, 0 °C to reflux Powerful, non-selective, reacts with water and protic solvents.
Catalytic Hydrogenation H₂, Catalyst (e.g., PtO₂, Rh) Varies Can reduce other functional groups; requires specialized equipment. nih.gov

Multicomponent Reactions and One-Pot Synthetic Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient strategy for synthesizing complex heterocyclic structures like piperidines. researchgate.netresearchgate.net A hypothetical one-pot synthesis of a precursor to this compound could involve the condensation of an amine, an aldehyde, and a β-keto ester, a common approach for creating highly functionalized piperidine rings. researchgate.netbas.bg

For instance, a reaction could be designed where an appropriately substituted amine and aldehyde react to form an imine, which then undergoes a tandem reaction with an enamine (formed from a β-keto ester and another amine). researchgate.net Subsequent intramolecular cyclization and tautomerization would yield the piperidine scaffold. researchgate.net While a specific MCR for the direct synthesis of the title compound is not widely documented, the principles of MCRs are well-established for piperidine synthesis and offer a pathway for atom-economical and efficient production. bas.bg Various catalysts, including Lewis acids like InCl₃ and ZrOCl₂·8H₂O, or organocatalysts like L-proline, are often employed to facilitate these reactions. researchgate.netbas.bg

Indirect Synthesis Pathways via Functional Group Interconversion

Indirect pathways involve the synthesis of a piperidine derivative that is subsequently modified through one or more steps to arrive at the final target compound. These methods offer flexibility and can be advantageous when direct approaches are challenging.

Derivatization of Pre-functionalized Piperidine Intermediates

This strategy relies on commercially available or readily synthesized piperidines that already possess some of the required functional groups. A common starting material is N-Boc-4-hydroxypiperidine, which has the hydroxyl group in the correct position and a protected nitrogen atom.

The synthesis would proceed in two main steps:

Deprotection: The Boc group is removed from the piperidine nitrogen. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

Sulfonylation: The newly freed secondary amine of the resulting 4-hydroxypiperidine is then reacted with N,N-dimethylsulfamoyl chloride under basic conditions, as described in section 2.1.1, to form the final product.

This approach is highly reliable due to the well-behaved nature of the Boc protecting group and the efficiency of the final sulfonylation step.

Table 3: Common Nitrogen Protecting Groups for Piperidine Synthesis

Protecting Group Abbreviation Installation Reagent Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Strong acid (e.g., TFA, HCl). nih.gov
Benzyl Bn Benzyl bromide (BnBr) Catalytic hydrogenation (e.g., H₂, Pd/C).
Carbobenzyloxy Cbz, Z Benzyl chloroformate (CbzCl) Catalytic hydrogenation.

Advanced Sulfonylation Techniques and S-N Coupling Methodologies

Beyond the classical reaction of an amine with a sulfonyl chloride, modern organic synthesis offers more advanced methods for forming the crucial S-N bond. organic-chemistry.org These techniques can offer milder reaction conditions, broader substrate scope, or alternative synthetic routes.

One such approach involves the use of sulfur dioxide surrogates, like the DABCO-sulfur dioxide complex (DABSO). organic-chemistry.org This reagent can react with organometallic reagents to generate sulfinates, which are then converted to sulfonamides in a subsequent step. organic-chemistry.orgorganic-chemistry.org

Another advanced strategy is the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide source, which generates an aryl ammonium (B1175870) sulfinate. This intermediate can then be treated with an amine and an oxidant (like sodium hypochlorite) in a one-pot process to yield the desired sulfonamide. organic-chemistry.org Metal-free, photoredox-catalyzed methods are also emerging for the sulfonylation of various amines. organic-chemistry.orgpsu.edu A one-pot, three-component reaction involving nitroarenes, boronic acids, and potassium pyrosulfite has been developed for the metal-catalyst-free synthesis of sulfonamides through sequential C-S and S-N coupling. nih.govresearchgate.net These cutting-edge methods provide powerful alternatives for constructing the N,N-dimethylpiperidine-1-sulfonamide moiety.

Table 4: Summary of Advanced S-N Coupling Methodologies

Method Key Reagents Description
Sulfur Dioxide Surrogates DABSO, Grignard reagents Generates a sulfinate intermediate which is then aminated. organic-chemistry.org
Palladium-Catalyzed Coupling Aryl halide, DABSO, Pd catalyst, Amine, Bleach One-pot conversion of aryl halides to sulfonamides. organic-chemistry.org
Sequential C-S/S-N Coupling Nitroarene, Boronic acid, K₂S₂O₅ A metal-free, three-component reaction to form sulfonamides. nih.govresearchgate.net
Sulfur(VI) Fluoride Exchange (SuFEx) Sulfonyl fluorides, Silyl amines, Ca(NTf₂)₂ catalyst Catalytic reaction for forming S-N bonds from sulfonyl fluorides. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Routes in Sulfonamide Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of sulfonamide synthesis, including that of this compound, several sustainable strategies can be implemented to minimize the environmental impact of the manufacturing process.

Aqueous Synthesis:

One of the most significant green chemistry approaches is the use of water as a solvent, replacing volatile and often toxic organic solvents. rsc.org For the synthesis of sulfonamides, conducting the reaction in an aqueous medium can offer several advantages. rsc.org A facile and environmentally benign synthesis of sulfonamides has been described using aqueous media with dynamic pH control. rsc.org This approach uses equimolar amounts of the amino compound and the arylsulfonyl chloride, and avoids the use of organic bases. rsc.org Product isolation is simplified to filtration after acidification, leading to excellent yields and purity without the need for further purification. rsc.org

Mechanochemistry:

Mechanochemistry, or solvent-free synthesis, presents another powerful green alternative. rsc.org This technique involves grinding solid reactants together, often with a catalytic amount of a solid-phase reagent, to initiate a chemical reaction. rsc.org A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) has been developed for sulfonamide synthesis. rsc.org This method involves the tandem oxidation-chlorination of disulfides followed by amination. rsc.org The purification process is also designed with environmental considerations in mind, avoiding harsh conditions. rsc.org

Alternative Reagents and Catalysts:

The development of more sustainable reagents and catalysts is a key aspect of green chemistry. For sulfonamide synthesis, this can involve:

Alternative Chlorinating Agents: Instead of traditional chlorinating agents, which can be hazardous, greener alternatives are being explored.

Catalytic Methods: The use of catalysts can reduce the amount of reagents needed and can often lead to milder reaction conditions. For instance, metal-free, one-pot, two-step syntheses of sulfonamides from nitroarenes and sodium arylsulfinates have been developed. researchgate.net

Process Optimization for Sustainability:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods that reduce solvent use.

The application of these green chemistry principles to the synthesis of this compound can lead to a more sustainable and environmentally friendly manufacturing process.

Data Tables

Table 1: Comparison of Traditional and Green Synthetic Approaches for Sulfonamide Synthesis

ParameterTraditional SynthesisGreen Synthesis
Solvent Dichloromethane, TetrahydrofuranWater, No Solvent (Mechanochemistry)
Base Triethylamine, PyridineSodium Carbonate (in water), Solid-state base
Purification Column ChromatographyFiltration, Recrystallization
Environmental Impact High (use of volatile organic compounds)Low (reduced solvent use and hazardous waste)

Table 2: Key Green Chemistry Principles in Sulfonamide Synthesis

PrincipleApplication in Sulfonamide SynthesisReference
Use of Renewable Feedstocks Exploration of bio-based starting materials.N/A
Safer Solvents and Auxiliaries Replacement of volatile organic compounds with water or solvent-free conditions. rsc.orgrsc.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. sci-hub.se
Catalysis Use of catalysts to reduce reagent stoichiometry and enable milder conditions. researchgate.net
Designing for Degradation Designing sulfonamide products that biodegrade after use.N/A

Reaction Mechanisms and Reactivity Studies of 4 Hydroxy N,n Dimethylpiperidine 1 Sulfonamide

Mechanistic Investigations of Sulfonamide Bond Formation and Cleavage

The sulfonamide bond (S-N) is a robust covalent linkage central to the structure of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide. Its formation and cleavage are fundamental processes in the synthesis and potential metabolism of this compound.

Formation: The synthesis of piperidine-1-sulfonamides typically proceeds via a nucleophilic substitution reaction between a piperidine (B6355638) and a sulfonyl chloride in the presence of a base. For the title compound, this would involve the reaction of 4-hydroxypiperidine (B117109) with N,N-dimethylsulfonyl chloride. The mechanism involves the lone pair of electrons on the piperidine nitrogen atom acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.

Cleavage: The cleavage of the sulfonamide bond is generally challenging due to its stability. However, several methods have been developed for this purpose. Reductive cleavage methods can be employed to break the N-S bond, yielding the corresponding amine and a sulfinate. chemrxiv.org For secondary sulfonamides, this process can be achieved under mild conditions, allowing for the functionalization of the resulting amine and sulfinate. chemrxiv.org Another approach is photolytic cleavage, where the sulfonamide bond can be broken by irradiation with ultraviolet light. nih.gov This process is sensitive to the wavelength of light used, with shorter wavelengths (around 2537 angstroms) being effective. nih.gov Additionally, under specific conditions such as collision-induced dissociation in mass spectrometry, sulfonamides can undergo fragmentation, including the loss of sulfur dioxide (SO2). researchgate.net In some cases, highly chemoselective C–N bond cleavage of tertiary sulfonamides can be achieved using catalytic methods under mild acidic conditions, preserving the N-S bond. acs.org Electrochemical methods have also been developed for the selective cleavage of sulfonimides to sulfonamides. nih.gov

Stereochemical Aspects of Piperidine Ring Reactivity and Transformations

The piperidine ring in this compound exists predominantly in a chair conformation to minimize steric strain. The 4-hydroxy group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. rsc.org This conformational preference can significantly influence the stereochemical outcome of reactions involving the piperidine ring.

NMR spectroscopic studies on simple piperidine derivatives have been instrumental in determining conformational equilibria. rsc.org For 4-hydroxypiperidine itself, while the equatorial position of the OH group is favored, hydrogen bonding effects in the crystalline state can influence the observed conformation. rsc.org

Reactions at the 4-position of the piperidine ring can proceed with a degree of stereoselectivity, depending on the nature of the reagent and the reaction conditions. For instance, the reduction of a 4-piperidone (B1582916) derivative often leads to the preferential formation of the equatorial alcohol due to the steric hindrance of the axial face. Conversely, reactions involving bulky reagents may favor attack from the less hindered equatorial face, leading to the axial product. The synthesis of substituted piperidin-4-ols has been achieved with high diastereoselectivity through methods like gold-catalyzed cyclization followed by reduction. nih.gov

The development of stereoselective syntheses of substituted piperidines is an active area of research, with methods such as chemo-enzymatic dearomatization of activated pyridines providing access to stereo-defined 3- and 3,4-substituted piperidines. nih.gov Kinetic resolution of racemic piperidine derivatives has also been employed to obtain enantioenriched products. acs.org

Electron Density Distribution and Frontier Molecular Orbital (FMO) Analyses in Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of molecules like this compound. nih.govresearchgate.net By calculating the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), predictions can be made about the molecule's reactivity.

Electron Density Distribution: The electron density in this compound is not uniformly distributed. The electronegative oxygen and nitrogen atoms, particularly in the hydroxyl and sulfonamide groups, will have a higher electron density, making them potential sites for electrophilic attack. Conversely, the sulfur atom of the sulfonamide group and the carbon atom attached to the hydroxyl group will be relatively electron-deficient and thus susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are a useful tool for visualizing these electron-rich and electron-poor regions of a molecule. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO represents the region most likely to accept electrons.

For a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers. The LUMO is expected to be centered on the sulfonamide group, particularly the sulfur atom and the adjacent carbon atoms of the piperidine ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Structurally Related Sulfonamide Derivative (Calculated using DFT) Note: This data is for a representative sulfonamide and not specifically for this compound, as specific computational data for this compound is not readily available.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

The Natural Bond Orbital (NBO) analysis is another computational method that can be used to study intramolecular and intermolecular bonding and interactions, such as hyperconjugative effects that contribute to the stability of the molecule. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The presence of multiple functional groups in this compound results in a complex reactivity profile with both nucleophilic and electrophilic centers.

Nucleophilic Reactivity:

Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen atom is sterically hindered by the bulky dimethylsulfonamide group, which reduces its nucleophilicity compared to unsubstituted piperidine. ambeed.com However, it can still participate in reactions with strong electrophiles. The electron-withdrawing nature of the sulfonamide group also decreases the basicity and nucleophilicity of the piperidine nitrogen. masterorganicchemistry.com

Hydroxyl Group: The oxygen atom of the 4-hydroxy group possesses lone pairs of electrons and can act as a nucleophile. It can be alkylated, acylated, or participate in other reactions typical of alcohols.

Electrophilic Reactivity:

Sulfonamide Sulfur: The sulfur atom in the sulfonamide group is electron-deficient due to the presence of two electronegative oxygen atoms and a nitrogen atom. This makes it a primary site for nucleophilic attack, which can lead to the cleavage of the S-N or S-C bonds under certain conditions.

Carbon Alpha to Nitrogen: The carbon atoms of the piperidine ring adjacent to the nitrogen atom can be susceptible to electrophilic attack after deprotonation, a reaction that is influenced by the nature of the substituent on the nitrogen. acs.org

Carbon at the 4-position: The carbon atom bearing the hydroxyl group can become an electrophilic center if the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. This would allow for nucleophilic substitution reactions at this position.

Table 2: Predicted Reactivity of Functional Groups in this compound

Functional GroupPotential Nucleophilic ReactionsPotential Electrophilic Reactions
Piperidine NitrogenReaction with strong electrophilesProtonation
4-Hydroxy GroupAlkylation, Acylation, EtherificationConversion to leaving group for substitution
Sulfonamide GroupN-alkylation (if secondary)Nucleophilic attack at sulfur

Computational Chemistry and Theoretical Modeling of 4 Hydroxy N,n Dimethylpiperidine 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods have been widely applied to study sulfonamide and piperidine (B6355638) derivatives, providing a solid foundation for a theoretical understanding of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide.

The piperidine ring, a core component of this compound, is known to adopt a chair conformation as its most stable arrangement. However, the presence of substituents on the ring can influence the energy landscape and the preference for axial or equatorial positioning of these groups.

In the case of this compound, the hydroxyl group at the C4 position and the N,N-dimethylsulfonamide group at the N1 position are the key determinants of its conformational behavior. Computational studies on substituted piperidines have shown that the energy difference between different conformations, such as chair, boat, and twist-boat, can be quantified. For piperidine itself, the chair conformation is significantly more stable. The introduction of substituents, like in 2,4-disubstituted N-Boc piperidines, can lead to the adoption of a twist-boat conformation to minimize steric strain. rsc.org

For this compound, it is predicted that the piperidine ring will predominantly exist in a chair conformation. The orientation of the 4-hydroxy group (axial vs. equatorial) and the geometry of the N-sulfonamide group will define the lowest energy conformer. In related 4-hydroxypiperidine (B117109) structures, the hydroxyl group often prefers an equatorial position to minimize steric interactions. nih.gov The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol, and similar barriers can be expected for its derivatives. rsc.org

Table 1: Predicted Conformational Data for this compound based on Analogous Compounds

Parameter Predicted Value/Observation Basis of Prediction
Most Stable Conformation Chair General stability of piperidine rings rsc.org
4-Hydroxy Group Orientation Equatorial Minimized steric hindrance in 4-substituted piperidines nih.gov

The electronic structure of a molecule is fundamental to its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key in this regard, with the energy gap between them (HOMO-LUMO gap) indicating the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For sulfonamide derivatives, DFT calculations have shown that the electron density in the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO's electron density is on other parts of the molecule, indicating a potential for intramolecular charge transfer. researchgate.net In a study of newly synthesized sulfonamide derivatives, the HOMO-LUMO energy gap was found to be a key indicator of their reactivity, with a smaller gap correlating with greater predicted reactivity. nih.gov

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen of the hydroxyl group and the nitrogen atoms. The LUMO is likely to be distributed over the sulfonamide group. The HOMO-LUMO gap will provide insights into its kinetic stability. Reactivity indices such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies to further quantify its chemical behavior.

Table 2: Predicted Electronic Properties of this compound based on Analogous Sulfonamides

Property Predicted Characteristic Basis of Prediction
HOMO Localization Expected on hydroxyl and amine groups Electron-rich centers in similar molecules researchgate.net
LUMO Localization Expected on the sulfonamide group Electron-accepting nature of the sulfonyl group researchgate.net
HOMO-LUMO Gap Moderate to high Indicative of good kinetic stability mdpi.com

Quantum chemical calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT methods can accurately predict 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.

For sulfonamide derivatives, theoretical calculations of vibrational frequencies have shown good agreement with experimental data. colab.ws Similarly, computed NMR chemical shifts and UV-Vis absorption wavelengths for various heterocyclic compounds have been successfully correlated with experimental values. tandfonline.com

For this compound, DFT calculations would be expected to predict the characteristic vibrational modes of the O-H, S=O, S-N, and C-N bonds in the IR spectrum. The 1H and 13C NMR spectra would be characterized by signals corresponding to the piperidine ring protons and carbons, with their chemical shifts influenced by the hydroxyl and sulfonamide substituents. The UV-Vis spectrum is likely to show absorptions corresponding to electronic transitions within the molecule, although these are generally not as prominent in saturated systems unless charge-transfer interactions are significant.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
IR Spectroscopy - O-H stretching of the hydroxyl group- Asymmetric and symmetric S=O stretching of the sulfonamide- S-N and C-N stretching vibrations
NMR Spectroscopy - Distinct signals for axial and equatorial protons on the piperidine ring- Chemical shifts influenced by the electronegativity of the hydroxyl and sulfonamide groups

| UV-Vis Spectroscopy | - Likely weak absorptions in the UV region due to the absence of extensive conjugation |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational sampling and intermolecular interactions that are not accessible from static quantum chemical calculations. MD simulations have been employed to investigate the structural and electronic properties of piperidine derivatives. researchgate.net

For this compound, MD simulations could be used to explore the conformational landscape of the piperidine ring in different solvent environments. These simulations would reveal the flexibility of the ring and the preferred orientations of the substituents, providing a more complete picture of its dynamic structure. Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, including solvent molecules or biological targets. This is particularly relevant for understanding its behavior in solution and its potential for molecular recognition.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Weak Interactions)

Non-covalent interactions play a crucial role in determining the supramolecular structure and properties of molecules in the solid state and in solution. rsc.org For this compound, the presence of the hydroxyl group and the sulfonamide moiety provides sites for hydrogen bonding.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the sulfonamide group are potential hydrogen bond acceptors. The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor. Studies on 4-hydroxypiperidine have shown that its crystal packing is dominated by N-H...O and O-H...N hydrogen bonds. rsc.org In related piperidone derivatives, Hirshfeld surface analysis has been used to examine molecular stability through non-covalent interactions. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete structural assignment for 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would exhibit signals corresponding to the N,N-dimethyl group, the protons on the piperidine (B6355638) ring, and the hydroxyl proton. The N,N-dimethyl protons would appear as a sharp singlet, while the piperidine ring protons would present as a set of more complex multiplets due to their diastereotopic nature in the chair conformation. The proton attached to the carbon bearing the hydroxyl group (C4-H) would be expected at a downfield chemical shift compared to the other ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two methyl carbons of the N,N-dimethyl group, and the three unique carbon environments of the piperidine ring (C4, C2/C6, and C3/C5), assuming a symmetrical chair conformation on the NMR timescale. The carbon atom bonded to the hydroxyl group (C4) would be the most deshielded of the piperidine carbons. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the piperidine ring protons (e.g., H2 with H3, H3 with H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical chemical shifts for similar structural motifs found in piperidine and sulfonamide derivatives. researchgate.netresearchgate.netnih.gov

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Notes
N(CH₃)₂~2.8 - 3.0~37 - 39Singlet (s)
Piperidine H2/H6 (axial & equatorial)~3.4 - 3.6~48 - 52Multiplet (m)
Piperidine H3/H5 (axial & equatorial)~1.6 - 1.9~32 - 35Multiplet (m)
Piperidine H4~3.8 - 4.1~65 - 70Multiplet (m)
Piperidine C4--
OHVariable, broad-Broad singlet, exchangeable with D₂O

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A prominent, broad absorption band would be expected in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. tandfonline.com The aliphatic C-H stretching vibrations of the piperidine ring and methyl groups would appear in the 3000-2850 cm⁻¹ range. The most indicative signals for the sulfonamide group are the strong, sharp asymmetric and symmetric stretching vibrations of the S=O bond, typically found near 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N bond stretch is generally observed in the 950-850 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the S=O and S-N stretches of the sulfonamide group often produce strong and easily identifiable signals. The C-H and C-C vibrations of the piperidine ring would also be clearly visible.

Together, these techniques confirm the presence of the hydroxyl and N,N-dimethylsulfonamide functionalities and can provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on established group frequency data for alcohols and sulfonamides. tandfonline.comnih.govnih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FTIR)
O-H Stretch3500 - 3200Strong, Broad
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
S=O Asymmetric Stretch1350 - 1320Strong
S=O Symmetric Stretch1160 - 1140Strong
C-N Stretch1250 - 1020Medium
S-N Stretch950 - 850Medium

Mass Spectrometry: High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound.

For this compound (C₇H₁₆N₂O₃S), the exact mass can be calculated and compared with the experimental value from HRMS to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the molecular ion, are used to probe the structure of the molecule. The fragmentation pattern of sulfonamides is well-characterized. nih.gov Common fragmentation pathways for protonated sulfonamides include the cleavage of the sulfur-nitrogen (S-N) bond. researchgate.net For the title compound, this would lead to two primary fragmentation routes:

Formation of an ion corresponding to the 4-hydroxypiperidine (B117109) ring.

Formation of an ion corresponding to the dimethylsulfamoyl group, [ (CH₃)₂NSO₂ ]⁺.

Another common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which results in an [M+H - 64]⁺ ion. nih.gov Subsequent fragmentation of the piperidine ring, such as α-cleavage adjacent to the nitrogen atom, would also be expected. miamioh.edu Analysis of these fragmentation pathways provides definitive evidence for the connectivity of the piperidine and sulfonamide moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Molecular Weight = 208.28 g/mol. Fragments are predicted based on common pathways for sulfonamides and piperidines. researchgate.netnih.govmiamioh.edu

m/z (for [M+H]⁺)Proposed Fragment IdentityFragmentation Pathway
209.0955[M+H]⁺Molecular Ion
145.0955[M+H - SO₂]⁺Neutral loss of SO₂
102.1000[C₅H₁₂NO]⁺Cleavage of S-N bond
108.9900[C₂H₇N₂O₂S]⁺Cleavage of S-N bond

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds containing chromophores—groups of atoms that absorb light, typically those with π-systems or non-bonding electrons.

The structure of this compound lacks significant chromophores. The piperidine ring is fully saturated, and the sulfonamide group itself does not absorb light strongly in the standard UV-Vis range (200–800 nm). pharmahealthsciences.net The electronic transitions available are σ → σ* and n → σ* transitions, which are high-energy transitions that occur at wavelengths below 200 nm. tandfonline.com Consequently, a solution of pure this compound in a non-absorbing solvent like ethanol (B145695) or water would be expected to be transparent in the near-UV and visible regions, showing no significant absorption peaks. This lack of absorption is itself a characteristic feature of the compound's saturated, non-aromatic structure.

X Ray Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be essential for unambiguously establishing the molecular conformation of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide.

The core of the molecule, the piperidine (B6355638) ring, is expected to adopt a stable chair conformation to minimize steric strain. rsc.org A key structural feature to be determined would be the orientation of the hydroxyl (-OH) group at the C4 position. It can exist in either an axial or an equatorial position. Studies on 4-hydroxypiperidine (B117109) itself have revealed that both configurations are possible and can be influenced by intermolecular interactions, such as hydrogen bonding within the crystal lattice. rsc.org The specific conformation (axial vs. equatorial) would be unequivocally resolved by an SC-XRD study.

Furthermore, SC-XRD would provide precise measurements of bond lengths, bond angles, and torsion angles. The geometry of the N,N-dimethylsulfonamide group is of particular interest. In related sulfonamide structures, the S-N bond length is a key indicator of the compound's formation. researchgate.net The arrangement of the atoms around the sulfur atom is typically tetrahedral.

Below is a table of illustrative crystallographic parameters, derived from known structures of piperidine sulfonamides and 4-hydroxypiperidine derivatives, which represent the expected values for this compound.

ParameterExpected ValueSignificance
Piperidine Ring ConformationChairMost stable, low-energy conformation.
C4-OH Group OrientationAxial or EquatorialDetermines molecular shape and affects hydrogen bonding.
S-N Bond Length~1.63 ÅConfirms the sulfonamide linkage.
O=S=O Bond Angle~120°Typical for a sulfonamide group.
C-S-N Bond Angle~107°Reflects the tetrahedral geometry at the sulfur atom.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Analysis)

The assembly of molecules into a stable crystal lattice is directed by a network of non-covalent intermolecular interactions. In the case of this compound, the primary interaction is anticipated to be hydrogen bonding, facilitated by the hydroxyl group (-OH) acting as a hydrogen bond donor. The potential hydrogen bond acceptors within the molecule are the two oxygen atoms of the sulfonamide group and, potentially, the nitrogen atom of the piperidine ring.

Strong O-H···O hydrogen bonds are a common and dominant feature in the crystal structures of sulfonamides containing hydroxyl groups, often forming chains or dimeric motifs that serve as the backbone of the supramolecular architecture. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be identified. For the title compound, prominent red areas on the dnorm surface would be expected around the hydroxyl hydrogen and the sulfonyl oxygens, visually confirming the presence of strong O-H···O hydrogen bonds.

The analysis can be further quantified through 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts. Based on analyses of similar molecules, the most significant contributions to the crystal packing would likely arise from H···H, O···H/H···O, and C···H/H···C contacts.

An illustrative breakdown of the expected contributions from various intermolecular contacts to the Hirshfeld surface is provided in the table below.

Interaction TypeExpected Contribution (%)Description
H···H45 - 55%Represents the van der Waals surface of the molecule.
O···H / H···O25 - 35%Corresponds mainly to O-H···O hydrogen bonds.
C···H / H···C10 - 15%Indicates weaker C-H···O or C-H···π interactions.
N···H / H···N1 - 5%Potential weak interactions involving the piperidine nitrogen.
Other< 5%Includes S···H, O···O, etc.

Polymorphism and Solid-State Conformational Variability

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. This phenomenon is particularly prevalent in sulfonamides due to their conformational flexibility and capacity to form various stable hydrogen-bonding networks. researchgate.netresearchgate.net Different polymorphs of a substance can exhibit different physicochemical properties.

For this compound, there are several factors that suggest a high likelihood of polymorphism.

Conformational Isomerism : As previously discussed, the hydroxyl group on the piperidine ring can be either axial or equatorial. It is plausible that two different polymorphs could crystallize, one capturing the axial conformer and another the equatorial conformer. This is a classic example of conformational polymorphism. rsc.org

Hydrogen Bonding Ambiguity : The molecule possesses one strong hydrogen bond donor (-OH) and multiple acceptor sites (two sulfonyl oxygens, one piperidine nitrogen). This allows for the formation of different hydrogen-bonding patterns, or synthons. For instance, molecules could link into chains via O-H···O interactions, or they might form dimers or more complex networks. Each distinct, stable hydrogen-bonding arrangement could result in a different polymorph. acs.orgnih.gov

The study of polymorphism in sulfonamides has shown that even minor changes to chemical structure can lead to different packing arrangements. researchgate.net The presence of both a flexible piperidine ring and a versatile sulfonamide group in the target compound makes it a strong candidate for exhibiting this phenomenon. Experimental screening, involving crystallization from a variety of solvents and under different temperature conditions, would be necessary to discover and characterize any potential polymorphs.

Analytical Method Development and Validation for 4 Hydroxy N,n Dimethylpiperidine 1 Sulfonamide

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatographic techniques are central to the analysis of pharmaceutical compounds, offering high-resolution separation for both qualitative and quantitative purposes.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like sulfonamides. wu.ac.thnanobioletters.com A reverse-phase HPLC method would be the primary choice for determining the purity and potency of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide.

Development would focus on optimizing separation from any potential impurities or degradation products. This involves a systematic evaluation of stationary phases, mobile phase composition, pH, and detector wavelength. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol). nanobioletters.com Gradient elution is often employed to ensure the efficient elution of all components within a reasonable timeframe. wu.ac.th Detection is commonly performed using a UV detector, set at a wavelength where the sulfonamide moiety exhibits significant absorbance, often in the range of 265-280 nm. nanobioletters.com

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 90% to 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

| Detector | UV at 270 nm |

Gas Chromatography (GC) is typically used for analytes that are volatile and thermally stable. google.com Direct analysis of this compound by GC may be challenging due to its polarity and low volatility. However, GC can be a valuable tool for identifying and quantifying volatile impurities or if the main compound is derivatized to increase its volatility. oup.com

A common derivatization strategy involves reacting the hydroxyl and sulfonamide groups with an agent like pentafluorobenzoyl chloride to create a less polar, more volatile derivative suitable for GC analysis. oup.com The analysis would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase. google.com A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would offer good sensitivity. oup.com

Illustrative GC Method Parameters (for a derivatized analyte):

Parameter Condition
Column DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

| Injection Mode | Splitless |

Spectrophotometric Approaches for Detection and Assay

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of sulfonamides. researchgate.net These methods are often based on chemical reactions that produce a colored product, which can be measured colorimetrically.

A widely used approach for primary aromatic amines, which can be formed from the sulfonamide, is diazotization. The method involves reacting the amine with nitrous acid to form a diazonium salt. This salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) or 8-hydroxyquinoline, in an alkaline medium to produce a stable, intensely colored azo dye. nih.govresearchgate.net The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined from a calibration curve. nih.gov

Illustrative Spectrophotometric Assay Data:

Concentration (µg/mL) Absorbance at λmax (e.g., 500 nm)
1.0 0.152
2.0 0.305
4.0 0.610
6.0 0.914

Method Validation Parameters: Accuracy, Precision, Linearity, Range, Limit of Detection, Limit of Quantification, Robustness, and Stability

Validation of an analytical method is crucial to ensure its reliability, reproducibility, and fitness for its intended purpose. pharmavalidation.in The parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R1). loesungsfabrik.deeuropa.eu

Accuracy: This expresses the closeness of the method's results to the true value. It is typically assessed through recovery studies by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). pharmavalidation.in

Precision: This measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). mastelf.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards over a specified range. youtube.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. pda.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. mastelf.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mastelf.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nanobioletters.com

Stability: This involves testing the stability of the analyte in sample solutions over a specified period to ensure that the results are not affected by storage time before analysis. pda.org

Illustrative Summary of HPLC Method Validation Parameters:

Validation Parameter Test Acceptance Criteria Illustrative Result
Accuracy Recovery of spiked samples at 3 levels (n=3) 98.0% - 102.0% recovery 99.5% - 101.2%
Precision
Repeatability 6 replicate injections of standard RSD ≤ 2.0% 0.8%
Intermediate Precision Analysis on different days, by different analysts RSD ≤ 2.0% 1.3%
Linearity 5 concentrations across the range (e.g., 50-150% of target) Correlation coefficient (R²) ≥ 0.999 0.9998
Range Confirmed by linearity, accuracy, and precision data 80% - 120% of the nominal concentration 80 µg/mL - 120 µg/mL
LOD Signal-to-Noise ratio of 3:1 Report value 0.05 µg/mL
LOQ Signal-to-Noise ratio of 10:1 Report value 0.15 µg/mL
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C) RSD of results ≤ 2.0% Passed

| Stability | Analyze sample solution at 0, 12, and 24 hours | % Change from initial ≤ 2.0% | Stable for 24 hours |

Chemical Derivatization and Functionalization Strategies of 4 Hydroxy N,n Dimethylpiperidine 1 Sulfonamide

Modifications at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group at the C-4 position of the piperidine (B6355638) ring is a prime target for a variety of chemical transformations, including esterification, etherification, and oxidation. These modifications can significantly alter the polarity, lipophilicity, and hydrogen bonding capacity of the parent molecule.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For instance, reaction with an acid chloride in the presence of a base like triethylamine or pyridine (B92270) would yield the corresponding ester. This reaction is versatile, allowing for the introduction of a wide range of acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties.

Etherification: The formation of an ether linkage at the C-4 position is another common modification. This can be achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Alternatively, Mitsunobu reaction conditions, employing a phosphine and an azodicarboxylate, can be used to form ethers from alcohols. Etherification can introduce various alkyl or aryl substituents, thereby influencing the steric and electronic properties of the molecule.

Oxidation: Oxidation of the secondary alcohol to a ketone provides a 4-oxopiperidine derivative. This transformation can be accomplished using a variety of oxidizing agents. Milder, more selective reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are often preferred to avoid over-oxidation or side reactions. The resulting ketone is a valuable intermediate for further functionalization, for example, through reductive amination or Wittig reactions.

Table 1: Examples of Reagents for Hydroxyl Group Modification

Transformation Reagent Class Specific Example(s) Product Type
Esterification Acylating Agents Acetyl chloride, Benzoic anhydride Ester
Etherification Alkylating Agents Methyl iodide, Benzyl bromide Ether

Transformations Involving the Sulfonamide Moiety (e.g., N-Alkylation, Hydrolysis)

The N,N-dimethylsulfonamide group is generally stable, but can undergo specific transformations under certain conditions.

N-Alkylation: While the nitrogen of the sulfonamide in 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide is already fully substituted, related primary or secondary sulfonamides are amenable to N-alkylation. This reaction typically proceeds by deprotonation of the sulfonamide nitrogen with a base, followed by reaction with an alkylating agent. Various catalytic systems, including those based on copper, iridium, and manganese, have been developed to facilitate the N-alkylation of sulfonamides with alcohols. rsc.org

Hydrolysis: The sulfonamide bond is known for its high stability towards hydrolysis. However, under forcing acidic or basic conditions, cleavage of the sulfur-nitrogen bond can occur. The rate of hydrolysis is influenced by the substituents on the nitrogen and sulfur atoms. Studies on the hydrolysis of N,N'-diarylsulfamides have shown that the reaction can proceed through bimolecular water attack on the unprotonated sulfonamide. rsc.org The hydrolysis of N-alkyl sulfamates has been found to be catalyzed by specific acids even at alkaline pH. nih.gov For N,N-disubstituted sulfonamides, the mechanism can be complex, and the products would be the corresponding amine (in this case, dimethylamine) and the sulfonic acid derivative of the piperidine ring.

Table 2: Conditions for Sulfonamide Transformations

Transformation Condition Reagents Product
N-Alkylation (of related primary/secondary sulfonamides) Catalytic [Cp*Ir(biimH2)(H2O)][OTf]2, Cs2CO3, Alcohol N-Alkyl Sulfonamide

Alterations of the Piperidine Ring System (e.g., Alkylation, Ring Expansion/Contraction)

The piperidine ring itself can be a target for structural modifications, leading to more complex molecular architectures.

Alkylation: While direct C-H alkylation of the piperidine ring can be challenging, it is possible through various modern synthetic methods. One approach involves the in situ formation of an iminium ion, which can then be trapped by a nucleophile. For instance, selective endo-cyclic α-functionalization of N-alkyl piperidines has been achieved. nih.gov

Ring Expansion: Ring expansion reactions can convert the six-membered piperidine ring into a seven-membered azepane ring. One strategy involves the formation of an aziridinium intermediate from a pyrrolidine precursor, which can then undergo nucleophilic attack to yield a 3-substituted piperidine. rsc.org More recent methods have focused on the ring expansion of lactams to form macrocyclic sulfonamides, a strategy that could potentially be adapted for N-sulfonylpiperidines. whiterose.ac.ukresearchgate.netnih.gov

Ring Contraction: Conversely, ring contraction can lead to the formation of five-membered pyrrolidine rings. Photomediated ring contraction of α-acylated cyclic piperidines has been reported to furnish cis-1,2-disubstituted cyclopentane scaffolds. nih.gov Another approach involves an oxidative rearrangement of N-H piperidines. While the target molecule is an N-sulfonylpiperidine, these methodologies highlight the potential for skeletal rearrangements of the piperidine core.

Table 3: Strategies for Piperidine Ring Alteration

Transformation General Strategy Key Intermediate/Reaction Type Resulting Structure
Alkylation C-H Functionalization Iminium ion formation C-Alkyl piperidine
Ring Expansion Rearrangement Aziridinium intermediate Azepane derivative

Role of 4 Hydroxy N,n Dimethylpiperidine 1 Sulfonamide in Advanced Organic Synthesis

As a Chiral Building Block in Stereoselective Synthesis

The 4-hydroxy group on the piperidine (B6355638) ring introduces a stereocenter, allowing for the existence of (R) and (S) enantiomers. If resolved into its separate enantiomers, this compound could serve as a valuable chiral building block. Chiral sulfonamides and chiral piperidine derivatives are recognized as important synthons in the construction of enantiomerically pure molecules, including pharmaceuticals and natural products. nih.gov

The hydroxyl group can be used as a handle for further stereospecific transformations. For instance, it could direct metallation or hydrogenation reactions to a specific face of the molecule, or it could be converted into a good leaving group for stereospecific nucleophilic substitution reactions. The inherent rigidity of the piperidine ring helps in maintaining the stereochemical integrity throughout a synthetic sequence. While specific examples for the title compound are not documented, the principle is well-established with similar chiral N-heterocyclic compounds. nih.gov

Precursor for Complex Molecular Architectures and Heterocyclic Systems

The 4-hydroxypiperidine (B117109) core is a common structural motif in a wide range of biologically active compounds and natural products. researchgate.netgoogle.com Derivatives of 4-hydroxypiperidine are known intermediates in the synthesis of pharmacologically important agents, such as potent analgesics. google.com The title compound could theoretically act as a precursor to more complex systems through reactions at its three key functional points:

The Hydroxyl Group: This group can be oxidized to a ketone, which then serves as an electrophilic site for C-C bond formation (e.g., Grignard, Wittig, or aldol (B89426) reactions). It can also be subjected to substitution reactions to introduce other functional groups.

The Piperidine Nitrogen: While the nitrogen is part of a sulfonamide, which reduces its basicity and nucleophilicity compared to a typical secondary amine, it still provides a stable anchor point within the molecule. The sulfonamide group itself is a robust functional group that is stable to many reaction conditions.

The Piperidine Ring: The ring can be part of further annulation reactions to build fused or spirocyclic heterocyclic systems.

Sulfonamides containing a piperidine moiety are frequently used to synthesize novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov

Catalytic and Reagent Applications (e.g., Organocatalysis, Ligand Design)

The structure of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide lends itself to potential applications in catalysis and as a ligand for metal-catalyzed reactions.

Ligand Design: The hydroxyl group and the oxygen atoms of the sulfonamide group can act as coordination sites for metal ions. The piperidine ring provides a rigid scaffold that can be modified to create bidentate or tridentate ligands for transition metal catalysis. The design of ligands is a critical aspect of developing new catalysts with high activity and selectivity. nih.gov Piperidine and sulfonamide motifs are often incorporated into the structure of ligands for various catalytic transformations. nih.govresearchgate.net For example, piperidine scaffolds have been successfully used as P2-ligands in the design of HIV-1 protease inhibitors. nih.gov

Organocatalysis: Although less likely due to the reduced basicity of the sulfonamide nitrogen, derivatives of this compound could potentially be explored in organocatalysis. The hydroxyl group could be functionalized to introduce a catalytic moiety, or the piperidine ring could serve as a chiral backbone for a new class of organocatalysts.

Emerging Academic Applications and Future Research Directions

Advanced Material Science and Polymer Chemistry Applications

In the realm of material science, the bifunctional nature of 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide makes it an intriguing candidate for the synthesis of advanced polymers and materials. The hydroxyl group can serve as a reactive site for polymerization reactions, such as esterification or etherification, allowing for its incorporation into polyester (B1180765) or polyether backbones. This could impart unique properties to the resulting polymers, including altered solubility, thermal stability, and mechanical strength. The presence of the polar sulfonamide group could enhance the polymer's adhesion to various substrates and improve its dye-binding capabilities.

Furthermore, this compound could function as a novel additive or modifier for existing polymers. Its incorporation could introduce specific functionalities, such as increased hydrophilicity or the ability to coordinate with metal ions, leading to the development of materials for water purification, catalysis, or specialized coatings. The rigid piperidine (B6355638) ring can also influence the polymer's morphology and chain packing, potentially leading to materials with tailored optical or electronic properties.

Contributions to Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the application of this compound. The molecule possesses both hydrogen bond donor (hydroxyl group) and acceptor (sulfonamide and hydroxyl oxygens) sites, making it an ideal building block for the construction of complex supramolecular assemblies. These interactions can lead to the formation of well-ordered crystalline structures, gels, or liquid crystals. The study of sulfonamide-substituted silatranes has demonstrated the formation of cyclic dimers through intermolecular hydrogen bonds. nih.gov

In host-guest chemistry, the piperidine ring can act as a scaffold to create a pre-organized cavity for the recognition and binding of specific guest molecules. By functionalizing the piperidine ring with additional recognition sites, it may be possible to design hosts with high selectivity for ions or small organic molecules. For instance, studies on sulfonamide antibiotics embedded in high silica (B1680970) zeolite Y have shown that host-guest and guest-guest interactions can be elucidated through spectroscopic and computational methods. nih.govresearchgate.net This suggests that the sulfonamide moiety can play a crucial role in molecular recognition and binding within confined spaces.

Electrochemical and Redox Chemistry Investigations

The electrochemical properties of N-substituted piperidines and sulfonamides suggest that this compound could exhibit interesting redox behavior. The piperidine nitrogen can be susceptible to oxidation, and the presence of the electron-withdrawing sulfonamide group would influence the oxidation potential. A study on the electrochemical behavior of N-substituted-4-piperidone curcumin (B1669340) analogs revealed irreversible oxidation processes, suggesting that the piperidine ring can be electrochemically active. nbinno.comnih.govmdpi.com

Recent research has highlighted the role of redox-active benzimidazolium sulfonamides as cationic thiolating reagents in reductive cross-coupling reactions. mdpi.comresearchgate.net This indicates that the sulfonamide group can participate in redox processes. Investigations into the redox potentials of sulfonamide antibiotics have also shown a correlation between their half-wave potentials and their degradation rates in advanced oxidation processes. mdpi.com The electrochemical and redox chemistry of this compound could, therefore, be a promising area of research, with potential applications in electrosynthesis, catalysis, and environmental remediation.

Role in Analytical Sensing and Detection Technologies

The structural features of this compound make it a promising candidate for the development of chemical sensors. The sulfonamide group is known to interact with various ions and molecules through complexation, deprotonation, and hydrogen bonding, which can lead to a detectable optical or electrochemical signal. google.comresearchgate.netnih.gov Sulfonamide-based chemosensors have been developed for the detection of a wide range of analytes, including cations and anions. google.com

The hydroxyl group on the piperidine ring could also participate in analyte binding or could be functionalized with a chromophore or fluorophore to create a responsive sensor. A paper-based analytical device has been developed for the colorimetric determination of sulfonamides, demonstrating the utility of this functional group in sensing applications. The combination of the piperidine scaffold and the sulfonamide group in this compound could lead to the design of selective and sensitive sensors for environmental monitoring, clinical diagnostics, or industrial process control. For example, a molecularly imprinted electrochemical sensor has been developed for the detection of sulfamethazine (B1682506) in aquaculture seawater. mdpi.com

Biochemical Probe Applications for Mechanistic Studies

Functionalized piperidines and sulfonamides are prevalent motifs in medicinal chemistry and are known to interact with a variety of biological targets. The sulfonamide group is a key component in many enzyme inhibitors, where it can coordinate to metal ions in the active site or form hydrogen bonds with key residues. nih.gov Sulfonamide derivatives have been explored as inhibitors for enzymes such as carbonic anhydrases and ureases. mdpi.comresearchgate.netnih.govgoogle.com

The this compound scaffold could be used as a starting point for the design of novel biochemical probes to study enzyme mechanisms or to identify new drug targets. The hydroxyl group provides a handle for further chemical modification, allowing for the attachment of reporter groups or the optimization of binding affinity. The piperidine ring provides a rigid framework that can be used to control the spatial orientation of the functional groups. The study of highly functionalized piperidines has shown their potential as radical scavengers and their ability to interact with DNA. diva-portal.org The development of piperazine-fused cyclic disulfides as bioreduction-activated probes further highlights the utility of such heterocyclic systems in biological studies. researchgate.net

Theoretical Design of Novel Analogues for Specific Chemical Functions

Computational chemistry and molecular modeling can play a crucial role in exploring the potential of this compound and in designing novel analogues with tailored properties. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, conformational preferences, and reactivity of the molecule. mdpi.comresearchgate.net Such studies can provide insights into its potential applications in the areas mentioned above.

Q & A

Q. What are the common synthetic routes for 4-hydroxy-N,N-dimethylpiperidine-1-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor. For example, reacting N,N-dimethylpiperidin-4-ol with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) . Key intermediates (e.g., sulfonamide adducts) are characterized via NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. Evidence from pyrimidinyl sulfonamide syntheses highlights the importance of temperature control (-20°C to room temperature) and solvent choice (n-propanol for crystallization) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the sulfonamide and hydroxyl groups .
  • FT-IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, O-H at ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent). For example:
  • Enzyme Inhibition Assays : Use standardized buffers (e.g., Tris-HCl pH 7.4) and control for solvent effects (e.g., DMSO ≤1% v/v) .
  • Dose-Response Curves : Compare IC₅₀ values across studies using nonlinear regression models (e.g., GraphPad Prism) to assess statistical significance .
  • Structural Analogues : Test derivatives (e.g., replacing dimethyl groups with ethyl) to isolate structure-activity relationships (SAR) .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Optimization :
StepParameterOptimal ConditionReference
SulfonylationSolventDichloromethane
QuenchingBaseNaHCO₃ (sat.)
PurificationMethodColumn chromatography (SiO₂, EtOAc/hexane)
  • Catalyst Screening : Triethylamine vs. DMAP for sulfonylation efficiency .
  • Reaction Monitoring : Use TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or in-situ IR to track intermediate formation .

Q. How does computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models binding to enzymes (e.g., carbonic anhydrase). The hydroxyl group often forms hydrogen bonds with active-site residues (e.g., Thr199) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR Studies : Correlate substituent effects (e.g., logP, polar surface area) with activity using partial least squares (PLS) regression .

Q. What are the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
ConditionDegradation ProductAnalytical Method
Acidic (HCl, pH 2)Sulfonic acid derivativeHPLC-MS
Alkaline (NaOH, pH 12)N-demethylated product¹H NMR
Oxidative (H₂O₂)Sulfone derivativeLC-TOF
  • Kinetic Analysis : Pseudo-first-order rate constants (k) calculated via HPLC peak area reduction over time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :
  • Solvent Systems : Compare solubility in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Note that DMSO may artificially enhance solubility due to hydrogen bonding .
  • Temperature Effects : Measure solubility at 25°C vs. 37°C using gravimetric or UV-Vis methods .
  • Polymorphism Screening : Use DSC/TGA to identify crystalline vs. amorphous forms, which impact solubility .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
Et₃NDCM0–2572
DMAPTHF2568
NoneEtOAcReflux55

Table 2 : Biological Activity of Structural Analogues

CompoundModificationIC₅₀ (μM)TargetReference
ParentNone1.2CA IX
Derivative AN-Ethyl3.8CA IX
Derivative BHydroxyl → Methoxy>10CA IX

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.